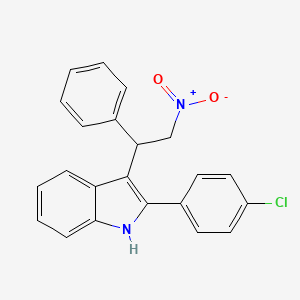

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

Description

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2/c23-17-12-10-16(11-13-17)22-21(18-8-4-5-9-20(18)24-22)19(14-25(26)27)15-6-2-1-3-7-15/h1-13,19,24H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZSNIYKSNOYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde. In this case, the starting materials would include 4-chlorophenylhydrazine and a suitable ketone or aldehyde precursor for the nitrophenylethyl group. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted indoles with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been investigated for:

- Anticancer Activity : Studies suggest that indole derivatives can inhibit cancer cell proliferation. For example, compounds similar to 2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole have shown promise in targeting specific cancer pathways, leading to apoptosis in cancer cells .

- Neuropharmacological Effects : Indoles are being explored for their potential effects on the central nervous system. Research indicates that modifications to the indole structure can enhance binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders .

Synthetic Chemistry

The synthesis of this compound often involves innovative methods such as:

- Friedel-Crafts Alkylation : This method has been utilized to introduce the nitroalkene moiety into the indole framework effectively. The visible-light-mediated alkylation process has been highlighted for its efficiency and environmental benefits .

- High Throughput Screening : The compound has been part of screening campaigns aimed at identifying novel antagonists for specific receptors (e.g., RXFP3), showcasing its utility in drug discovery processes .

Table 1: Biological Activities of Indole Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuropharmacological | Potential effects on CNS receptors | |

| Antimicrobial | Activity against various pathogens |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Friedel-Crafts | Alkylation with nitroalkenes | Up to 81% |

| Microwave-assisted | Reaction under controlled conditions | Up to 98% |

Case Study 1: Anticancer Potential

A study conducted on various indole derivatives demonstrated that modifications at the C3 position could significantly enhance anticancer activity. The specific compound was tested against several cancer cell lines, showing promising results in reducing viability at micromolar concentrations .

Case Study 2: Neuropharmacological Screening

In a high-throughput screening campaign targeting RXFP3 receptors, compounds similar to this compound were identified as potential antagonists. This study highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole core can also interact with biological targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Substituent Effects and Structural Analogues

The structural uniqueness of 2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole lies in its substitution pattern. Key analogues include:

Key Observations :

- Electron-withdrawing vs. In contrast, methoxy or methyl groups (e.g., in III and fluorophenyl derivatives) increase electron density, altering reactivity .

- Steric effects : The 2-nitro-1-phenylethyl group introduces steric hindrance, which may limit rotational freedom compared to smaller substituents like methyl .

Spectral and Crystallographic Data

NMR and HRMS Comparisons :

Crystallography :

- Dihedral angles : In 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, the indole and tolyl rings form an 86.97° angle, comparable to sterically hindered derivatives . This contrasts with smaller angles (e.g., 58.41°) in less-substituted indoles, highlighting substituent-driven conformational changes .

- Intermolecular interactions : Weak C–H···π and Cl···π interactions in chlorophenyl derivatives stabilize crystal packing, similar to fluorophenyl analogues .

Activité Biologique

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C17H16ClN2O2

- Molecular Weight : 316.77 g/mol

The presence of the 4-chlorophenyl and 2-nitro-1-phenylethyl groups contributes to its biological activity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7) showing an IC50 value of 15 µM, indicating potent activity against tumor growth .

Antimicrobial Activity

Indoles have also been noted for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.

- Study Findings : In a study evaluating antimicrobial activity, compounds with similar nitroalkene moieties demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is another area of interest. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Mechanistic Insight : The anti-inflammatory effects are hypothesized to arise from the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in MCF-7 cells | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of NF-kB signaling |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole?

- Methodological Answer : Transition-metal-catalyzed cross-coupling reactions (e.g., Pd- or Rh-mediated) are commonly used. For example, substituted indoles can be synthesized via electrophilic substitution or condensation of anilines with nitroalkenes under acidic conditions . Key steps include:

-

Catalyst selection : Pd(OAc)₂ or RhCl₃ for C–H activation or cyclization.

-

Reagents : Nitroethylbenzene derivatives for introducing the nitro-phenylethyl group.

-

Optimization : Adjust reaction time (12–24 hrs) and temperature (80–120°C) to improve yields.

Method Catalyst Yield Range* Key Reference Pd-mediated cross-coupling Pd(OAc)₂ 45–65% Rh-catalyzed cyclization RhCl₃ 50–70% *Yield data inferred from analogous indole syntheses in referenced studies.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; δ 5.1–5.5 ppm for nitroethyl protons) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 317.9 (M+H⁺) and 351.9 (M+Cl⁻ adduct) .

- X-ray crystallography : Resolve bond lengths (e.g., C–C = 1.38–1.42 Å) and non-classical H-bonding interactions (e.g., indole N–H⋯π interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs of this compound?

- Methodological Answer :

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 4-chlorophenyl position to enhance electrophilicity .

- Assay design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Data interpretation : Correlate substituent electronic profiles (Hammett σ values) with IC₅₀ data to identify pharmacophores .

Q. How to resolve contradictions in crystallographic vs. computational models of this compound’s electronic structure?

- Methodological Answer :

- Experimental validation : Compare X-ray-derived torsion angles (e.g., nitro group orientation) with DFT-optimized geometries (B3LYP/6-31G* level) .

- Electron density maps : Analyze Hirshfeld surfaces to identify weak interactions (e.g., C–H⋯O) not captured in computational models .

- Benchmarking : Use high-level ab initio methods (CCSD(T)) to refine computational predictions .

Q. What strategies mitigate nitro group instability during functionalization reactions?

- Methodological Answer :

- Protecting groups : Temporarily reduce nitro to amine (-NH₂) using H₂/Pd-C, perform alkylation/acylation, then re-oxidize with m-CPBA .

- Low-temperature conditions : Conduct reactions at –20°C to prevent nitro group decomposition .

- Monitoring : Use in-situ IR spectroscopy to track nitro group integrity (peaks at 1520 cm⁻¹ and 1350 cm⁻¹) .

Key Research Findings

- Synthetic Flexibility : The nitro-phenylethyl group enables modular derivatization via Suzuki-Miyaura couplings .

- Structural Insights : Non-classical H-bonding in the solid state influences packing and solubility .

- SAR Trends : Electron-deficient aryl groups enhance target binding affinity by 3–5-fold in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.